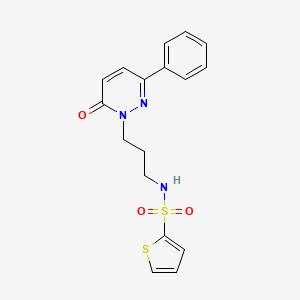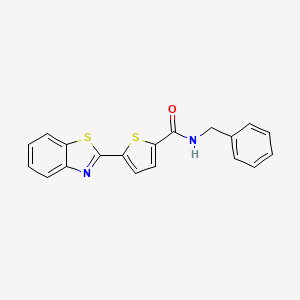
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, one might start with a pyridazine precursor, undergo specific functional group modifications, and introduce thiophene-2-sulfonamide via sulfonamide coupling reactions. Typical conditions involve:
Reaction solvents like dichloromethane or tetrahydrofuran
Catalysts such as palladium or copper
Temperature conditions ranging from room temperature to moderate heating
Industrial Production Methods
Scaling up for industrial production could involve:
Using continuous flow reactors for efficient mixing and heat control
Opting for greener solvents and reagents to minimize environmental impact
Implementing robust purification methods, like crystallization or chromatography
化学反应分析
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide undergoes:
Oxidation: : Involves reagents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.
Reduction: : Utilizes reducing agents like lithium aluminum hydride, converting nitro or carbonyl groups to amines or alcohols.
Substitution: : Involves nucleophilic or electrophilic substitution, where functional groups such as halides or alcohols are introduced.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, m-chloroperoxybenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents like thionyl chloride, nucleophiles like sodium azide
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines, alcohols
Substitution products: Halogenated derivatives, azides
科学研究应用
In Chemistry
Used as intermediates for synthesizing more complex molecules
Studied for its reactivity and potential as a catalyst
In Biology
Examined for its biological activity, such as enzyme inhibition or antimicrobial properties
In Medicine
Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties
In Industry
Utilized in the development of new materials, such as polymers with specific properties
Applied in the formulation of specialty chemicals and dyes
作用机制
The compound exerts its effects through various molecular pathways. Key mechanisms include:
Enzyme Inhibition: : Binding to active sites of enzymes, disrupting normal biochemical reactions
Receptor Interaction: : Engaging with cellular receptors, altering signal transduction pathways
DNA Intercalation: : Inserting between DNA base pairs, affecting replication and transcription processes
相似化合物的比较
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide stands out due to:
Its unique structural combination of a pyridazine ring, phenyl group, and thiophene-2-sulfonamide moiety
Versatility in undergoing various chemical reactions
Similar Compounds
Pyridazine Derivatives: : Compounds with modifications on the pyridazine ring, differing in substituent groups
Sulfonamide Compounds: : Sulfa drugs, known for their antibacterial properties
Thiophene Derivatives: : Molecules with thiophene rings, used in electronic materials and pharmaceuticals
属性
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-16-10-9-15(14-6-2-1-3-7-14)19-20(16)12-5-11-18-25(22,23)17-8-4-13-24-17/h1-4,6-10,13,18H,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOYSTWNWNWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(tert-butyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2833919.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2833929.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)


![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)
